(S)-1-Cyclooctylethan-1-amine
CAS No.:
Cat. No.: VC17466040
Molecular Formula: C10H21N
Molecular Weight: 155.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H21N |
|---|---|
| Molecular Weight | 155.28 g/mol |
| IUPAC Name | (1S)-1-cyclooctylethanamine |
| Standard InChI | InChI=1S/C10H21N/c1-9(11)10-7-5-3-2-4-6-8-10/h9-10H,2-8,11H2,1H3/t9-/m0/s1 |
| Standard InChI Key | HTOLFJDWLXYKSF-VIFPVBQESA-N |
| Isomeric SMILES | C[C@@H](C1CCCCCCC1)N |
| Canonical SMILES | CC(C1CCCCCCC1)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
(S)-1-Cyclooctylethan-1-amine features a cyclooctyl ring fused to an ethylamine group, with a chiral center at the carbon atom bonded to the amine group. The IUPAC name, (1S)-1-cyclooctylethanamine, reflects its stereochemical configuration. The cyclooctyl ring’s eight-membered structure introduces significant steric hindrance, distinguishing it from smaller cyclic amines like cyclohexylamine or cyclopentylamine .
Table 1: Key Structural Attributes
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₂₁N |
| Molecular Weight | 155.28 g/mol |
| IUPAC Name | (1S)-1-cyclooctylethanamine |
| Chiral Center | Carbon-1 (S-configuration) |
| Cycloalkane Ring Size | 8-membered (cyclooctyl) |
The compound’s Canonical SMILES representation, CC(C1CCCCCCC1)N, and Isomeric SMILES, CC@@HN, highlight its three-dimensional geometry.
Physicochemical Characteristics
The cyclooctyl group imparts lipophilicity, enhancing solubility in organic solvents like dichloromethane or ethyl acetate. The amine group’s basicity (pKa ~10–11) enables protonation under acidic conditions, facilitating salt formation for purification.
Synthesis and Manufacturing
Asymmetric Synthesis
Enantioselective synthesis is critical for producing (S)-1-Cyclooctylethan-1-amine with high optical purity. Common methods include:
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Catalytic Hydrogenation: Asymmetric hydrogenation of imine precursors using chiral catalysts like BINAP-Ruthenium complexes achieves enantiomeric excess (ee) >95%.
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Enzymatic Resolution: Lipase-mediated kinetic resolution of racemic mixtures separates enantiomers via selective acylation.
Reductive Amination
Cyclooctanone reacts with ethylamine in the presence of reducing agents (e.g., sodium cyanoborohydride) to form the amine. This route requires subsequent chiral resolution to isolate the (S)-enantiomer.
Table 2: Synthetic Routes Comparison
| Method | Yield (%) | Enantiomeric Excess (ee) |
|---|---|---|
| Catalytic Hydrogenation | 85–90 | 95–98 |
| Enzymatic Resolution | 70–75 | 99 |
| Reductive Amination | 60–65 | Requires resolution |
Applications in Medicinal Chemistry and Organic Synthesis
Pharmaceutical Intermediates
(S)-1-Cyclooctylethan-1-amine serves as a chiral building block for drugs targeting neurological disorders. Its rigid structure enhances binding affinity to G-protein-coupled receptors (GPCRs).
Catalysis
The compound acts as a ligand in asymmetric catalysis. For example, palladium complexes incorporating (S)-1-Cyclooctylethan-1-amine facilitate enantioselective C–C bond formation in Suzuki-Miyaura couplings.
Biochemical Studies
Studies explore its interaction with enzymes such as monoamine oxidases (MAOs), where the cyclooctyl group’s steric bulk modulates inhibition kinetics.
Comparison with Related Cyclic Amines
Cyclohexylamine vs. Cyclooctylethanamine
Cyclohexylamine’s six-membered ring offers less steric hindrance, making it more reactive in nucleophilic substitutions but less effective in enantioselective applications .
Table 3: Structural and Functional Comparisons
| Compound | Ring Size | Steric Hindrance | Primary Use |
|---|---|---|---|
| (S)-1-Cyclooctylethan-1-amine | 8 | High | Asymmetric catalysis |
| Cyclohexylamine | 6 | Moderate | Pharmaceuticals |
| 1-Cyclopentylethanamine | 5 | Low | Organic intermediates |
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR spectra show distinct signals for the cyclooctyl protons (δ 1.2–1.8 ppm) and the ethylamine group (δ 2.5–3.0 ppm). Chiral shift reagents confirm enantiomeric purity.
Mass Spectrometry
Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 155.28, consistent with the molecular weight.
Future Research Directions
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Pharmacokinetic Studies: Investigate metabolic pathways and bioavailability.
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Advanced Catalysts: Develop transition-metal complexes for greener synthetic protocols.
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Polymer Chemistry: Explore applications in chiral polymer synthesis for optoelectronics.
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